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Description
Significance within Contemporary Organophosphorus Chemistry
The significance of (2-Bromophenyl)dichlorophosphane lies in its potential as a precursor to a variety of more complex organophosphorus molecules. The presence of both a bromine atom and a dichlorophosphino group on the same aromatic ring offers multiple reaction sites. This dual reactivity allows for sequential and selective transformations, making it a versatile tool for synthetic chemists. The phosphorus(III) center can readily undergo nucleophilic substitution reactions, while the carbon-bromine bond can participate in a range of cross-coupling reactions. This multifunctionality is key to its utility in the synthesis of specialized ligands, catalysts, and materials with tailored electronic and steric properties.
Overview of Aryl(dihalo)phosphines as Synthetic Intermediates
Aryl(dihalo)phosphines, the class of compounds to which (2-Bromophenyl)dichlorophosphane belongs, are widely recognized as pivotal intermediates in organophosphorus chemistry. st-andrews.ac.ukchemistryviews.org Their general formula, ArPCl₂, highlights a phosphorus atom bonded to an aromatic group and two halogen atoms, typically chlorine. This arrangement makes the phosphorus atom highly susceptible to nucleophilic attack, allowing for the facile introduction of a wide array of substituents. walisongo.ac.id
The reactivity of the P-Cl bonds is the cornerstone of their synthetic utility. st-andrews.ac.uk These bonds can be readily cleaved by a variety of nucleophiles, including Grignard reagents, organolithium compounds, alcohols, and amines, to form new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds. This reactivity allows for the construction of a vast library of phosphine (B1218219) derivatives, which are indispensable in fields ranging from catalysis to materials science. sciforum.netmdpi.com
However, the high reactivity of traditional organometallic reagents like Grignard and organolithium compounds can sometimes lead to a lack of selectivity, resulting in the formation of multiply substituted phosphorus centers. chemistryviews.org This has spurred the development of more controlled synthetic methods.
Detailed Research Findings
Recent research has focused on developing more efficient and selective methods for the synthesis of aryl(dihalo)phosphines, including (2-Bromophenyl)dichlorophosphane. A significant advancement in this area is the use of organozinc reagents.
A one-pot synthesis method has been developed that starts from the corresponding aryl bromide. acs.org This procedure involves the initial lithiation of the aryl bromide, followed by a transmetalation step with zinc chloride to form an organozinc intermediate. This intermediate is then reacted with phosphorus trichloride (B1173362) to yield the desired aryldichlorophosphine. chemistryviews.orgacs.org This method is advantageous as organozinc reagents are generally less reactive and more selective than their Grignard or organolithium counterparts, which helps to prevent the formation of unwanted byproducts. chemistryviews.org The reaction can be carried out in a one-pot fashion, making it an efficient and practical approach for the synthesis of compounds like (2-Bromophenyl)dichlorophosphane. acs.org
Below is a table summarizing some of the key properties of (2-Bromophenyl)dichlorophosphane.
| Property | Value |
| Chemical Formula | C₆H₄BrCl₂P |
| Molecular Weight | 257.88 g/mol |
| CAS Number | 5274-51-1 sigmaaldrich.comenaminestore.comkolabshop.com |
| Appearance | Not specified in detail, but related compounds are often colorless liquids or solids. |
| Purity | Commercially available with 95% purity. enaminestore.com |
Properties
CAS No. |
5274-51-1 |
|---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(4S,4aS,8aR)-1-benzoyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] benzoate |
InChI |
InChI=1S/C23H25NO3/c25-22(17-9-3-1-4-10-17)24-16-15-21(19-13-7-8-14-20(19)24)27-23(26)18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16H2/t19-,20+,21-/m0/s1 |
InChI Key |
AZFUUABVSMLYRP-HBMCJLEFSA-N |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for 2 Bromophenyl Dichlorophosphane
Strategies for Carbon-Phosphorus Bond Formation in Aromatic Dichlorophosphines
Halogen-Lithium Exchange and Subsequent Phosphorylation
A prevalent strategy for forming the C-P bond involves the use of highly reactive organolithium reagents. chemistryviews.orgbeilstein-journals.org This method is predicated on a halogen-lithium exchange reaction, a rapid and efficient process for converting aryl halides into the corresponding aryllithium species. wikipedia.orgethz.chresearchgate.net
The process typically begins with the reaction of an aryl bromide, such as 1,2-dibromobenzene, with an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures. ethz.chorgsyn.org This exchange is kinetically controlled and generally proceeds faster than other potential side reactions, such as nucleophilic addition. wikipedia.orgharvard.edu The rate of exchange follows the trend of I > Br > Cl. wikipedia.org The resulting aryllithium compound is a potent nucleophile that readily attacks the phosphorus atom of phosphorus trichloride (B1173362) (PCl₃), displacing a chloride ion to form the desired aryldichlorophosphine.
However, the high reactivity of organolithium reagents can be a significant drawback. It often leads to multiple substitutions on the phosphorus center, resulting in the formation of diarylchlorophosphines (Ar₂PCl) and triarylphosphines (Ar₃P) as byproducts. acs.orgthieme-connect.com This lack of selectivity can complicate purification and reduce the yield of the target dichlorophosphine.
| Reagent/Step | Purpose | Key Considerations |
| Aryl Bromide | Starting material providing the aromatic framework. | The nature of other substituents can influence reactivity. |
| Alkyllithium (e.g., n-BuLi) | Effects the halogen-lithium exchange to create a nucleophilic carbon. | Highly reactive; requires low temperatures and inert atmosphere. |
| Phosphorus Trichloride (PCl₃) | Electrophilic phosphorus source for C-P bond formation. | Prone to multiple substitutions with highly reactive nucleophiles. |
Organozinc Reagent Mediated Syntheses from Aryl Bromides
To mitigate the selectivity issues associated with highly nucleophilic reagents, an alternative route utilizing organozinc compounds has been developed. chemistryviews.orgthieme-connect.com Organozinc reagents are less nucleophilic than their organolithium or Grignard counterparts, which significantly reduces the occurrence of side reactions like double or triple alkylations of the phosphorus center. chemistryviews.org
This synthesis is typically performed as a one-pot reaction. acs.orgacs.org It begins with the standard lithiation of the aryl bromide with n-BuLi. Subsequently, a transmetalation step is carried out by adding zinc chloride (ZnCl₂). This converts the highly reactive aryllithium intermediate into a more moderate aryl zinc species. chemistryviews.orgacs.org Finally, phosphorus trichloride is added to the reaction mixture. The milder organozinc reagent reacts selectively with PCl₃ to form the mono-substituted aryldichlorophosphine in moderate to high yields (39–87%). chemistryviews.org
A significant advantage of this method is its compatibility with a wide range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. chemistryviews.org The intermediate formation of the organozinc species is crucial as it prevents the formation of multiple substitution products. acs.orgfigshare.com
| Step | Reagents | Purpose | Outcome |
| 1. Lithiation | Aryl Bromide, n-BuLi | Generation of a highly reactive aryllithium intermediate. | Aryllithium species |
| 2. Transmetalation | ZnCl₂ | Conversion to a less reactive organometallic reagent. | Aryl zinc species |
| 3. Phosphorylation | PCl₃ | Selective formation of the C-P bond. | Aryldichlorophosphine |
General Synthetic Routes to Dichlorophosphine Precursors
The synthesis of aryldichlorophosphines relies on readily available and suitable precursors. The most common phosphorus-containing precursor is phosphorus trichloride (PCl₃), a widely available industrial chemical. wikipedia.org For the aromatic component, the corresponding aryl halide, such as 1,2-dibromobenzene for (2-Bromophenyl)dichlorophosphane, serves as the starting material.
Alternative strategies have been developed to circumvent issues of selectivity and atom economy. One such method involves replacing PCl₃ with aminodichlorophosphines, such as ClP(NEt₂)₂. chemistryviews.orgthieme-connect.com In this "protective group" strategy, the organometallic reagent reacts with the aminophosphinyl species to form ArP(NR₂)₂. This intermediate is then isolated and subsequently treated with hydrogen chloride (HCl) gas to yield the desired aryldichlorophosphine and a dialkylammonium chloride co-product. thieme-connect.comst-andrews.ac.uk While this method effectively prevents multiple substitutions, it introduces challenges related to the use of hazardous HCl gas and the separation of the final product. thieme-connect.com
Another scalable route begins with the electrophilic substitution of an aromatic hydrocarbon with phosphorus pentasulfide (P₄S₁₀). thieme-connect.comst-andrews.ac.uk This reaction forms a perthiophosphonic anhydride (Ar₂P₂S₄), which can then be reduced with reagents like lithium aluminium hydride (LiAlH₄) to give a primary phosphine (B1218219) (ArPH₂). Subsequent reaction of the primary phosphine with a chlorinating agent like phosgene yields the target aryldichlorophosphine. thieme-connect.com
Regioselective Synthetic Considerations in ortho-Substituted Arylphosphines
Achieving regioselectivity, particularly for the synthesis of ortho-substituted arylphosphines like (2-Bromophenyl)dichlorophosphane, is a critical consideration. The choice of synthetic method can greatly influence the isomeric purity of the product.
The organozinc-mediated synthesis demonstrates good tolerance for bulky groups in the ortho position, making it a suitable method for these types of targets. chemistryviews.org Other advanced techniques in organic synthesis offer pathways to selectively functionalize the ortho position of an aromatic ring. For instance, directed ortho-metalation is a powerful strategy. A directing group on the aromatic ring can guide an organometallic reagent to deprotonate the adjacent ortho position, creating a nucleophilic center that can then be functionalized. researchgate.netewha.ac.kr
In a related context, phosphonate groups themselves have been used as directing groups for C-H borylation, allowing for the specific introduction of a boronic ester at the ortho position. nih.gov While these methods may not be the most direct route to (2-Bromophenyl)dichlorophosphane itself, they highlight the broader chemical principles and strategies available for ensuring the regioselective synthesis of highly substituted arylphosphines and their derivatives. nih.govchinesechemsoc.org The careful selection of reagents and reaction conditions is paramount to controlling the position of the phosphorus-containing group on the aromatic ring.
Reactivity and Transformation Pathways of 2 Bromophenyl Dichlorophosphane
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in (2-Bromophenyl)dichlorophosphane is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms, making it susceptible to attack by various nucleophiles. walisongo.ac.idsapub.orgscispace.comresearchgate.net These reactions typically proceed via a nucleophilic substitution mechanism, where the chlorine atoms act as leaving groups. sapub.orgscispace.comresearchgate.net
Formation of Tervalent Phosphorus Acid Derivatives (Phosphinites, Phosphonites, Phosphites)
The reaction of (2-Bromophenyl)dichlorophosphane with alcohols or phenols in the presence of a base to neutralize the liberated hydrogen chloride affords phosphonites. For instance, treatment with two equivalents of an alcohol (ROH) leads to the formation of the corresponding dialkyl or diaryl (2-bromophenyl)phosphonite. These reactions are crucial for introducing alkoxy or aryloxy groups onto the phosphorus atom, thereby modifying the electronic and steric properties of the resulting phosphine (B1218219). It is also possible to obtain phosphinites and phosphonites through reaction with organosodium reagents. google.com
Table 1: Synthesis of Tervalent Phosphorus Acid Derivatives
| Reactant | Reagent | Product | Reference |
| (2-Bromophenyl)dichlorophosphane | 2 ROH | (2-Bromophenyl)P(OR)₂ | google.com |
| (RO)₃P | R'Na | R'P(OR)₂ | google.com |
This table is interactive. Click on the headers to sort.
Synthesis of Aminophosphines and Phosphoramidites
The reaction of (2-Bromophenyl)dichlorophosphane with primary or secondary amines provides access to aminophosphines and phosphoramidites. nih.govmicroledassociation.com The reaction with two equivalents of a secondary amine (R₂NH) yields the corresponding P,P-bis(dialkylamino)-(2-bromophenyl)phosphine. These compounds are important precursors and ligands in their own right. In some cases, transamination reactions can occur, particularly when primary amines are used as the solvent. nih.govmicroledassociation.com The synthesis of phosphoramidates can also be achieved through various routes, including reactions involving phosphoryl trichloride (B1173362) and amines. nih.gov
Table 2: Synthesis of Aminophosphines
| Reactant | Reagent | Product | Reference |
| (2-Bromophenyl)dichlorophosphane | 2 R₂NH | (2-Bromophenyl)P(NR₂)₂ | nih.govmicroledassociation.com |
| InCl₃ and tris(dialkylamino)phosphines | Oleylamine | InP | nih.govmicroledassociation.com |
This table is interactive. Click on the headers to sort.
Reactions with Organometallic Reagents for Tertiary Phosphine Synthesis
Tertiary phosphines can be synthesized by reacting (2-Bromophenyl)dichlorophosphane with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). chadsprep.comchemistryviews.orglibretexts.orgyoutube.comlibretexts.org These reactions involve the displacement of both chlorine atoms by the organic group from the organometallic reagent, leading to the formation of a P-C bond. libretexts.orglibretexts.org For example, reaction with two equivalents of an aryl or alkyl Grignard reagent will yield the corresponding tertiary phosphine, (2-Bromophenyl)PR₂. The use of less nucleophilic organozinc reagents can sometimes offer better selectivity and avoid side reactions like double or triple alkylations. chemistryviews.org
Table 3: Synthesis of Tertiary Phosphines
| Reactant | Reagent | Product | Reference |
| (2-Bromophenyl)dichlorophosphane | 2 RMgX | (2-Bromophenyl)PR₂ | chadsprep.comlibretexts.orgyoutube.comlibretexts.org |
| (2-Bromophenyl)dichlorophosphane | 2 RLi | (2-Bromophenyl)PR₂ | libretexts.orglibretexts.org |
| Aryl bromides | n-BuLi, ZnCl₂, PCl₃ | Aryl-dichlorophosphines | chemistryviews.org |
This table is interactive. Click on the headers to sort.
Reactions Involving the Aromatic Bromine Moiety
The bromine atom on the phenyl ring of (2-Bromophenyl)dichlorophosphane and its derivatives provides a handle for further functionalization through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions of Derived Phosphine Oxides (e.g., Ullmann Coupling)
The phosphine oxide derived from (2-Bromophenyl)dichlorophosphane, (2-bromophenyl)phosphine oxide, can undergo transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgsci-hub.seresearchgate.netnih.govorganic-chemistry.org A notable example is the Ullmann coupling reaction, which involves the homocoupling of two molecules of the phosphine oxide in the presence of a copper catalyst to form a 2,2'-bis(phosphinyl)biaryl system. lookchem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, can also be employed to introduce new aryl or alkyl groups at the bromine-substituted position. organic-chemistry.orgnih.govorganic-chemistry.org These reactions are valuable for the synthesis of bidentate phosphine ligands, which are widely used in catalysis. The phosphine oxide group itself can act as a stabilizing ligand in some palladium-catalyzed cross-coupling reactions. nih.gov
Table 4: Cross-Coupling Reactions of Derived Phosphine Oxides
| Reactant | Catalyst/Reagent | Product | Reference |
| (2-Bromophenyl)phosphine oxide | Copper | 2,2'-Bis(phosphinyl)biaryl | lookchem.com |
| Secondary phosphine oxides and aryl bromides | Pd/Xiao-Phos | P-chiral phosphine oxides | organic-chemistry.org |
| Dichloroheterocycles and secondary phosphine oxides | Pd(OAc)₂/dppf | Heterocyclic compounds with two tertiary phosphine oxides | researchgate.netorganic-chemistry.org |
This table is interactive. Click on the headers to sort.
Directed ortho-Metalation and Further Functionalization
The phosphorus-containing group, particularly a phosphine oxide or a phosphonamide, can act as a directed metalation group (DMG). uwindsor.caorganic-chemistry.orgwikipedia.orgharvard.edu This allows for the regioselective deprotonation of the ortho-position to the phosphorus substituent by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.orgwikipedia.org In the case of a derivative of (2-Bromophenyl)dichlorophosphane, this would be the position adjacent to both the phosphorus group and the bromine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at that specific position. organic-chemistry.orgwikipedia.org This methodology provides a powerful tool for the synthesis of highly substituted and sterically hindered arylphosphine derivatives. The di-t-butylphosphinyl group has been shown to be an effective DMG for the synthesis of such compounds. lookchem.com
Table 5: Directed ortho-Metalation
| Reacting Group | Base | Resulting Intermediate | Reference |
| Directed Metalation Group (DMG) | Alkyllithium | ortho-lithiated species | uwindsor.caorganic-chemistry.orgwikipedia.orgharvard.edu |
| Di-t-butylphenylphosphine oxide | t-Butyllithium | ortho-lithio species | lookchem.com |
This table is interactive. Click on the headers to sort.
Pathways to P(V) Derivatives: Oxidation and Chalcogenation of (2-Bromophenyl)dichlorophosphane Derivatives
The conversion of (2-bromophenyl)dichlorophosphane to its pentavalent derivatives is a key aspect of its chemistry. This transformation is typically achieved through oxidation to form phosphoryl compounds or through chalcogenation to yield thiophosphoryl and selenophosphoryl analogues.
Oxidation:
The oxidation of trivalent phosphines to phosphine oxides is a thermodynamically favorable process. In the case of (2-bromophenyl)dichlorophosphane, this would lead to the formation of (2-bromophenyl)phosphoryl dichloride. While specific studies on the oxidation of (2-bromophenyl)dichlorophosphane are not extensively detailed in the literature, the general principles of phosphine oxidation are well-established and can be applied. Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reaction involves the formation of a strong phosphorus-oxygen double bond.
For related compounds, such as 1,2-bis(diphenylphosphino)-4,5-dimethoxybenzene, oxidation has been shown to produce the corresponding 1,2-bis(diphenylphosphoryl)-4,5-dimethoxybenzene researchgate.net. This suggests that the phosphorus center in arylphosphines is susceptible to oxidation.
Chalcogenation:
Chalcogenation involves the reaction of the trivalent phosphorus compound with elemental chalcogens (sulfur, selenium, or tellurium) to form P(V) compounds with a phosphorus-chalcogen double bond.
Thiophosphorylation: The reaction of dichlorophenylphosphane with elemental sulfur is a known method for the synthesis of phenylthiophosphoryl dichloride nih.gov. In a typical procedure, sulfur powder is added to dichlorophenylphosphane, and the mixture is heated to facilitate the reaction, resulting in the formation of the corresponding thiophosphoryl dichloride nih.gov. It is expected that (2-bromophenyl)dichlorophosphane would react similarly with elemental sulfur to yield (2-bromophenyl)thiophosphoryl dichloride.
Selenophosphorylation and Tellurophosphorylation: The reaction with selenium and tellurium is also anticipated to proceed in a similar fashion, yielding (2-bromophenyl)selenophosphoryl dichloride and (2-bromophenyl)tellurophosphoryl dichloride, respectively. The reactivity of the chalcogens generally decreases down the group.
The table below summarizes the expected P(V) derivatives from the oxidation and chalcogenation of (2-bromophenyl)dichlorophosphane.
| Reactant | Reagent | Product | Product Name |
| (2-Bromophenyl)dichlorophosphane | O₂ or H₂O₂ | (2-BrC₆H₄)P(O)Cl₂ | (2-Bromophenyl)phosphoryl dichloride |
| (2-Bromophenyl)dichlorophosphane | S₈ | (2-BrC₆H₄)P(S)Cl₂ | (2-Bromophenyl)thiophosphoryl dichloride |
| (2-Bromophenyl)dichlorophosphane | Se | (2-BrC₆H₄)P(Se)Cl₂ | (2-Bromophenyl)selenophosphoryl dichloride |
| (2-Bromophenyl)dichlorophosphane | Te | (2-BrC₆H₄)P(Te)Cl₂ | (2-Bromophenyl)tellurophosphoryl dichloride |
Mechanistic Investigations of Key Reaction Pathways
Detailed mechanistic studies specifically for the reactions of (2-bromophenyl)dichlorophosphane are not widely available. However, the general mechanisms for phosphine oxidation and chalcogenation provide a strong basis for understanding these transformations.
Mechanism of Oxidation: The oxidation of phosphines is a complex process that can proceed through various mechanisms depending on the oxidant and reaction conditions. Flash photolysis studies of phosphine oxidation have indicated the involvement of radical species such as OH and PH₂ as chain carriers, with oxygen atoms participating in branching and termination steps royalsocietypublishing.org. In other instances, particularly with milder oxidants, the reaction may proceed through a more direct pathway involving nucleophilic attack of the phosphine on the oxidant. For electrochemical oxidation, it has been shown that nucleophilic addition can be the rate-limiting step researchgate.net.
Mechanism of Chalcogenation: The chalcogenation of phosphines is generally considered to proceed via a mechanism involving the nucleophilic attack of the phosphorus atom on the chalcogen. For instance, in the reaction with elemental sulfur (in its S₈ crown form), the phosphine attacks one of the sulfur atoms, leading to the cleavage of a sulfur-sulfur bond and the formation of a phosphonium (B103445) sulfide (B99878) intermediate. This intermediate then collapses to form the thiophosphoryl compound.
A study on the chalcogen exchange between phosphine selenides and arsine oxides suggests the involvement of a four-membered cyclic transition state nih.gov. While this is an exchange reaction, it provides insight into the potential for cyclic intermediates in chalcogen transfer processes involving phosphorus.
Further research, including kinetic studies and computational modeling, would be necessary to elucidate the specific mechanistic details for the oxidation and chalcogenation of (2-bromophenyl)dichlorophosphane and to understand the influence of the bromo-substituent on the reaction pathways.
Coordination Chemistry and Ligand Design from 2 Bromophenyl Dichlorophosphane Derivatives
Development of Bidentate and Multidentate Phosphine (B1218219) Ligands
The strategic functionalization of (2-Bromophenyl)dichlorophosphane has enabled the creation of sophisticated phosphine ligands with multiple coordination sites, leading to enhanced stability and reactivity in their metal complexes.
Synthesis of Unsymmetrical Diphosphine Ligands via (2-Bromophenyl)dichlorophosphane Intermediates
(2-Bromophenyl)dichlorophosphane is a key starting material for the synthesis of unsymmetrical diphosphine ligands. These ligands, which possess two phosphino (B1201336) groups with different substituents, are valuable in catalysis as they can create a specific electronic and steric environment around a metal center. wikipedia.org A common synthetic route involves the conversion of (2-Bromophenyl)dichlorophosphane to a (2-bromophenyl)phosphine derivative, which can then undergo further reactions. For instance, (2-bromophenyl)diphenylphosphine (B1266768) can be lithiated at the bromo position, and this intermediate can then be reacted with a chlorophosphine to generate an unsymmetrical diphosphine. wikipedia.org This method provides a reliable pathway to ligands where the two phosphorus atoms have distinct electronic and steric characteristics. wikipedia.orgnih.govst-andrews.ac.uk
The synthesis of unsymmetrical diphosphinomethane ligands, such as Ph2PCH2P(NC4H4)2, has been achieved through the reaction of Ph2PCH2Li with PCl(NC4H4)2. nih.govst-andrews.ac.uk The resulting ligand features both a diphenylphosphino group and a di(N-pyrrolyl)phosphino group, leading to differing M-P bond lengths in its palladium and platinum complexes. nih.govst-andrews.ac.uk
Chiral Phosphonite Ligands Derived from (2-Bromophenyl)dichlorophosphane Precursors
The introduction of chirality into phosphine ligands is of paramount importance for asymmetric catalysis. While direct derivatization of (2-Bromophenyl)dichlorophosphane to chiral phosphonites is not extensively documented in the provided results, the broader context of chiral phosphine synthesis highlights several key strategies. The development of P-stereogenic phosphines, for example, has been a significant area of research, with methods involving the resolution of phosphine oxides or the use of chiral auxiliaries. nih.gov
More specifically, the synthesis of chiral phosphonite ligands often involves the reaction of a chlorophosphine or a similar precursor with a chiral diol. For instance, chiral bis-dinaphthol ligands have been used to create heterobimetallic complexes that catalyze asymmetric hydrophosphorylation reactions. mdpi.com The development of mixed donor phosphine-phosphite ligands, incorporating both P-stereogenic phosphanorbornane and axially chiral bisnaphthols, further illustrates the modular approach to designing chiral ligands. nih.gov These strategies could conceptually be applied to derivatives of (2-Bromophenyl)dichlorophosphane to generate novel chiral phosphonite ligands.
Pincer Ligand Architectures Incorporating Dichlorophosphine Motifs (e.g., PNP, PCP)
Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, conferring high stability to the resulting complexes. wikipedia.org The dichlorophosphine motif, accessible from precursors like (2-Bromophenyl)dichlorophosphane, is a valuable component in the construction of pincer ligands, particularly those with PCP (phosphine-carbon-phosphine) and PNP (phosphine-nitrogen-phosphine) backbones. wikipedia.orgnih.gov
The synthesis of both PNP and PCP pincer ligands can be achieved through condensation reactions between aromatic diamines or similar frameworks and electrophilic chlorophosphines. nih.gov This modular approach allows for systematic variation of the steric, electronic, and stereochemical properties of the ligands. nih.gov For example, palladium PNP and PCP pincer complexes have shown catalytic activity in Suzuki-Miyaura coupling reactions. nih.gov The rigidity and defined coordination geometry of pincer complexes inhibit ligand dissociation and unwanted side reactions, making them robust catalysts. wikipedia.org
Coordination Behavior with Diverse Transition Metals (Groups 6 and 8)
The phosphine ligands derived from (2-Bromophenyl)dichlorophosphane exhibit diverse coordination chemistry with transition metals, particularly those from Groups 6 (Chromium, Molybdenum, Tungsten) and 8 (Iron, Ruthenium, Osmium).
Group 6 metal complexes with phosphine and phosphite (B83602) ligands are well-established. nih.gov For instance, monofluorophosphine ligands have been shown to form stable [M(CO)5L] and cis-[M(CO)4L2] complexes with chromium, molybdenum, and tungsten. nih.gov The coordination of these ligands is typically achieved through the substitution of labile ligands like CO or norbornadiene from a metal precursor. nih.gov
Similarly, Group 8 metal complexes with these ligands have been synthesized. nih.gov Iron(0) complexes of monofluorophosphites have been prepared by reacting the ligand with [Fe2(CO)9]. nih.gov Ruthenium complexes with unsymmetrical diphosphine ligands have also been reported, forming dimeric structures. nih.govst-andrews.ac.uk The nature of the metal-ligand interaction and the resulting complex geometry are highly dependent on the electronic and steric properties of the phosphine ligand.
Impact of Electronic and Steric Properties on Coordination Geometry
The electronic and steric properties of phosphine ligands play a crucial role in determining the coordination geometry and reactivity of their metal complexes. anu.edu.aunih.gov Electron-donating ligands generally increase the electron density on the metal center, which can influence the rates of catalytic reactions like oxidative addition. psu.edu Conversely, electron-withdrawing ligands can stabilize the metal in a lower oxidation state. psu.edu
The steric bulk of the phosphine ligand, often quantified by the cone angle, also significantly affects the coordination environment. manchester.ac.uk Larger ligands can enforce specific coordination geometries and may prevent the coordination of additional ligands. manchester.ac.uk In the case of unsymmetrical diphosphine ligands derived from (2-Bromophenyl)dichlorophosphane, the differing electronic and steric demands of the two phosphine donors can lead to distorted coordination geometries and unique reactivity. nih.govst-andrews.ac.uk For example, in a palladium complex with the ligand Ph2PCH2P(NC4H4)2, the Pd-P bond to the more electron-withdrawing di(N-pyrrolyl)phosphino group is shorter than the bond to the diphenylphosphino group. nih.govst-andrews.ac.uk
The interplay between electronic and steric effects is complex and often synergistic. For instance, while electron-donating ligands are generally favored for reactions involving oxidative addition, very bulky ligands can hinder the reaction regardless of their electronic properties. psu.edu
Ligand Stability and Metal-Ligand Bonding in Complexes
The stability of a metal complex is intrinsically linked to the strength and nature of the metal-ligand bonds. The bonding in phosphine complexes is typically described by a combination of σ-donation from the phosphorus lone pair to an empty metal orbital and π-back-donation from a filled metal d-orbital to an empty σ* orbital of the P-C bonds. manchester.ac.uk
The stability of the ligands themselves is also a factor. For example, while the free ligand Ph2PF is unstable, it can be generated and stabilized within the coordination sphere of a metal. nih.gov The robust nature of the metal-ligand bond in many phosphine complexes, particularly pincer complexes, makes them suitable for demanding catalytic applications. wikipedia.org
Principles of New Ligand System Design Based on (2-Bromophenyl)dichlorophosphane Scaffolds
The design of novel phosphine ligands is a cornerstone of advancements in homogeneous catalysis. The electronic and steric properties of these ligands play a crucial role in determining the activity, selectivity, and stability of the resulting metal complexes. (2-Bromophenyl)dichlorophosphane has emerged as a versatile and strategic scaffold for the synthesis of a diverse array of phosphine ligands due to the presence of two distinct reactive sites: the dichlorophosphino (-PCl₂) group and the ortho-bromo substituent on the phenyl ring. This dual functionality allows for sequential and controlled modifications, enabling the rational design of ligands with tailored properties.
The fundamental principle behind using (2-Bromophenyl)dichlorophosphane as a ligand scaffold lies in the stepwise functionalization of its reactive centers. The P-Cl bonds are highly susceptible to nucleophilic substitution, providing a straightforward route to introduce a wide range of organic moieties. Concurrently, the carbon-bromine (C-Br) bond at the ortho position offers a handle for subsequent cross-coupling reactions or metallation, allowing for the introduction of secondary donor groups or the construction of multidentate ligand architectures. This strategic, stepwise approach is central to creating ligands with specific steric and electronic profiles.
A primary strategy in designing new ligand systems from this scaffold is the creation of bidentate and polydentate ligands. These ligands are of significant interest in catalysis as they can form stable chelate complexes with metal centers, often leading to enhanced catalytic performance. The ortho-bromo group is pivotal in this regard. After the initial reaction at the phosphorus center to introduce desired substituents, the bromo group can be converted to a new coordinating site. A common method involves lithium-halogen exchange followed by reaction with an appropriate electrophile. For instance, treatment of a (2-bromophenyl)phosphine with an organolithium reagent generates a lithiated species that can then react with a variety of electrophiles to introduce nitrogen, oxygen, or sulfur-based donor groups, resulting in the formation of P,N-, P,O-, or P,S-bidentate ligands.
Another key design principle is the concept of hemilability. Hemilabile ligands possess both a strong and a weak coordinating group. The strong donor, typically the phosphine, ensures robust binding to the metal center, while the weaker donor can reversibly dissociate to create a vacant coordination site, which is often a prerequisite for catalytic activity. The (2-Bromophenyl)dichlorophosphane scaffold is well-suited for the synthesis of hemilabile ligands. By introducing a functional group with a "soft" phosphorus donor and a "hard" oxygen or nitrogen donor via the ortho position, ligands with this desirable property can be systematically prepared. The choice of the secondary donor and the length of the linkage to the phenyl ring are critical design parameters that influence the degree of hemilability.
Furthermore, the (2-Bromophenyl)dichlorophosphane scaffold can be employed in the synthesis of P-chiral phosphine ligands. These ligands, where the phosphorus atom is the stereogenic center, are highly valuable in asymmetric catalysis. The synthesis of P-chiral ligands often involves the use of chiral auxiliaries. The dichlorophosphino group can be reacted with a chiral alcohol or amine to form diastereomeric phosphonites or phosphonamidites. After separation of the diastereomers, subsequent nucleophilic substitution at the phosphorus center proceeds with inversion or retention of configuration, leading to the enantiomerically pure P-chiral phosphine. The ortho-bromo group can then be further functionalized to create novel chiral bidentate ligands. The use of phosphine-borane adducts is a common strategy to protect the phosphine moiety during these synthetic transformations and to facilitate the purification of stereoisomers.
Detailed research findings have demonstrated the successful application of these design principles. For example, the reaction of (2-Bromophenyl)dichlorophosphane with two equivalents of a Grignard reagent or an organolithium compound yields tertiary phosphines of the type (2-BrC₆H₄)PR₂. Subsequent lithiation of the C-Br bond and reaction with chlorodiphenylphosphine (B86185) (ClPPh₂) affords unsymmetrical diphosphine ligands. This modular approach allows for the synthesis of a library of ligands with varying steric and electronic properties by simply changing the R groups on the initial phosphine and the final phosphine introduced.
Applications in Catalysis Mediated by 2 Bromophenyl Dichlorophosphane Derivatives
Homogeneous Catalysis
The versatility of ligands derived from (2-bromophenyl)dichlorophosphane has led to their application in several key areas of homogeneous catalysis. By modifying the substituents on the phosphorus atom and by exploiting the reactivity of the bromo group, a diverse library of ligands can be synthesized from this common precursor.
The synthesis of chiral phosphine (B1218219) ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically enriched compounds. Axially chiral biaryl bisphosphines are a particularly privileged class of ligands that have been instrumental in the advancement of asymmetric catalysis. confex.com The derivatization of (2-bromophenyl)dichlorophosphane can lead to such chiral structures. For instance, the Ullmann coupling of ortho-haloarylphosphine oxides, which can be prepared from precursors like (2-bromophenyl)dichlorophosphane, is a common strategy to create the biaryl backbone. confex.com While this often requires resolution of the resulting atropisomers, newer methods focus on asymmetric synthesis to directly obtain enantioenriched biaryl bisphosphines. confex.com
A notable advancement is the nickel-catalyzed asymmetric homocoupling of ortho-iodoarylphosphine oxides, which can produce highly enantioenriched axially chiral bisphosphine oxides. confex.com These can then be readily converted to the desired biaryl bisphosphine ligands without the need for optical resolution. confex.com Such ligands have proven to be highly effective in various asymmetric hydrogenations. nih.gov
For example, a bridged C2-symmetric biphenyl (B1667301) phosphine ligand, synthesized with additional chiral centers, has demonstrated high efficacy in the asymmetric hydrogenation of various substrates, as detailed in the table below. nih.gov
Table 1: Performance of a Chiral Biphenyl Diphosphine Ligand in Asymmetric Hydrogenation This table is based on data from a study on a highly diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation.
| Substrate | Product Type | Enantiomeric Excess (ee) |
| α-Ketoesters | α-Hydroxyesters | High |
| β-Ketoesters | β-Hydroxyesters | High |
| 2-(6′-methoxy-2′-naphthyl)propenoic acid | Chiral carboxylic acid | High |
| β-(Acylamino)acrylates | Chiral amino acid derivatives | High |
| Enol acetates | Chiral alcohols | High |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide or pseudo-halide, is one of the most widely used of these reactions. mdpi.comsouleresearchgroup.org The efficacy of the palladium catalyst is heavily reliant on the nature of the supporting phosphine ligand. mdpi.com Ligands derived from (2-bromophenyl)dichlorophosphane can be tailored to enhance the activity and stability of the palladium catalyst.
Electron-donating and sterically demanding phosphine ligands are known to promote the oxidative addition and reductive elimination steps in the catalytic cycle. mdpi.com By reacting (2-bromophenyl)dichlorophosphane with appropriate nucleophiles, a variety of phosphine ligands with different steric and electronic profiles can be generated. These can then be used to form palladium complexes for Suzuki-Miyaura reactions.
For instance, the use of N-heterocyclic carbene-palladium complexes has been shown to be effective for the Suzuki-Miyaura coupling of aryl chlorides, achieving high turnover frequencies. rsc.org Similarly, palladium complexes with bipyridine-based ligands have demonstrated high efficiency in the coupling of aryl iodides and bromides. rsc.org The development of air-stable and easily accessible ligands is a continuous effort in this field. rsc.org
The following table summarizes the performance of a specific palladium catalyst in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a (tBubpy)PdCl2 Catalyst This table is based on data from a study on Suzuki-Miyaura cross-coupling reaction catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) dichloride complex in aqueous solvent under aerobic condition.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| Bromobenzene | Biphenyl | 88 |
| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 85 |
| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 78 |
Hydroformylation, or oxo synthesis, is a major industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The catalyst, typically a rhodium or cobalt complex, is modified with phosphine or phosphite (B83602) ligands to control the regioselectivity (linear vs. branched aldehyde) and, in the case of asymmetric hydroformylation, the enantioselectivity. researchgate.net
While specific applications of (2-bromophenyl)dichlorophosphane derivatives in hydroformylation are not extensively documented, the general principles of ligand design in this field are well-established. Monodentate and bidentate phosphorus ligands are routinely employed, with their steric and electronic properties playing a crucial role in catalyst performance. researchgate.net For example, phosphine, phosphinite, phosphonite, and phosphoramidite (B1245037) ligands have all been used in rhodium-catalyzed hydroformylation. researchgate.net
Hybrid ligands, such as phosphine-phosphite and phosphine-phosphoramidite, have shown significant promise in asymmetric hydroformylation. researchgate.net A new hybrid phosphorus ligand derived from chiral NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) has achieved excellent enantioselectivities (up to 99% ee) in the rhodium-catalyzed asymmetric hydroformylation of substrates like styrene (B11656) derivatives and vinyl acetate. nih.gov
The following table illustrates the effect of different ligand types on the regioselectivity of the hydroformylation of 1-octene.
Table 3: Effect of Ligand Type on the Regioselectivity of 1-Octene Hydroformylation This table is a generalized representation based on established principles in hydroformylation catalysis.
| Ligand Type | Typical Linear:Branched Ratio |
| Unmodified Rhodium Catalyst | ~4:1 |
| Triphenylphosphine (B44618) | ~10:1 |
| Bidentate Phosphines | >20:1 |
| Bulky Phosphite Ligands | >50:1 |
Influence of Ligand Electronic and Steric Properties on Catalytic Performance and Selectivity
The electronic and steric properties of phosphine ligands are critical determinants of the activity and selectivity of the corresponding metal catalysts. nih.gov The ability to fine-tune these properties through the synthesis of derivatives of (2-bromophenyl)dichlorophosphane is a key advantage of using this compound as a starting material.
Electronic effects are related to the electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom. Electron-rich phosphines generally increase the electron density on the metal center, which can facilitate oxidative addition and influence the regioselectivity of reactions. Conversely, electron-poor ligands can enhance the electrophilicity of the metal center.
Steric effects are determined by the size and shape of the ligand. Bulky ligands can create a sterically demanding environment around the metal center, which can favor certain reaction pathways and lead to higher selectivity. The Tolman cone angle is a common metric used to quantify the steric bulk of a phosphine ligand.
In the context of the Heck reaction, for instance, it has been shown that sufficient steric bulk is required to promote the reaction through a mono-coordinated palladium species, thereby increasing its reactivity. researchgate.net The electronic properties of the ligand, on the other hand, influence the concentration of the active species and their intrinsic reactivity. researchgate.net
Mechanistic Studies of Catalytic Cycles (e.g., DFT-supported analyses)
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the intricate details of catalytic cycles. researchgate.nettandfonline.com
For the Suzuki-Miyaura reaction, DFT studies have been employed to investigate the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.nettandfonline.com These studies have provided insights into the structures of intermediates and transition states, helping to explain the observed reactivity and selectivity. For example, DFT calculations on the Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids have shown good agreement with experimental findings regarding structural parameters. researchgate.net
In a study on the hydrocyanation of hydrazones catalyzed by a calcium-BINOL phosphate (B84403) complex, DFT calculations were used to propose a full catalytic cycle. acs.org The calculations revealed that the active catalyst is likely a calcium-BINOL phosphate complex with a side-on coordinated cyanide, which reacts with the hydrazone to form the product. acs.org
Mechanistic investigations of palladium-catalyzed cross-coupling reactions have also benefited from DFT calculations. tandfonline.com Studies on the Suzuki reaction have explored alternative catalytic cycles starting from either a neutral Pd(0)L2 complex or an anionic [Pd(0)L2X]– species, with both pathways showing moderate activation energies consistent with experimental observations. tandfonline.com
Emerging Catalytic Applications and Green Chemistry Approaches in Organophosphorus Catalysis
The field of organophosphorus catalysis is continuously evolving, with a growing emphasis on developing more sustainable and environmentally friendly processes. researchgate.net This includes the design of recyclable catalysts, the use of greener solvents, and the development of more atom-economical reactions.
One emerging area is the use of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. wikipedia.org This facilitates the separation of the catalyst from the reaction mixture, allowing for its reuse and reducing metal contamination of the product. For example, palladium nanoparticles supported on COOH-modified graphene have been used as a recyclable catalyst for Suzuki-Miyaura reactions. wikipedia.org
Other green chemistry approaches in organophosphorus catalysis include:
Aqueous-phase catalysis: Using water as a solvent is highly desirable from an environmental perspective. Water-soluble phosphine ligands, such as sulfonated triphenylphosphine (TPPTS), have been developed for use in aqueous-phase catalysis.
Fluorous biphasic catalysis: This technique involves using a fluorous solvent to create a biphasic system where the catalyst is soluble in the fluorous phase and the reactants and products are soluble in the organic phase. This allows for easy separation and recycling of the catalyst.
Catalyst- and solvent-free reaction conditions: The use of techniques like ball-milling can enable reactions to proceed without the need for solvents or catalysts, representing a significant step towards greener chemical synthesis. researchgate.net
Furthermore, there is growing interest in developing catalytic processes that minimize the generation of phosphine oxide waste, a common byproduct of reactions involving phosphines. mdpi.com
Applications in Materials Science and Optoelectronics
Organophosphorus π-Conjugated Systems
Organophosphorus π-conjugated systems are a class of materials that have garnered significant interest for their potential in organic electronics. The phosphorus atom, when incorporated into a conjugated backbone, can influence the material's electronic structure, leading to properties that are distinct from all-carbon or other heteroatomic systems. The versatility of the phosphorus center, which can exist in different oxidation states and coordination environments, allows for fine-tuning of the material's optoelectronic characteristics.
Phospholes, which are the phosphorus analogs of pyrrole, are fundamental components in many organophosphorus optoelectronic materials. kuleuven.be Their derivatives are synthesized for use in applications like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govacs.org A primary synthetic route to these materials involves the reaction of a dichlorophosphine, such as (2-Bromophenyl)dichlorophosphane, with a 1,4-dilithiated 1,3-butadiene (B125203) derivative. This cyclization reaction efficiently forms the core phosphole ring.
The properties of the resulting phosphole-based materials are highly tunable. The lone pair of electrons on the trivalent phosphorus atom interacts with the π-system of the diene, and this interaction can be modified by chemical reactions at the phosphorus center. nih.gov For instance, oxidation of the phosphorus atom to form a phosphole oxide significantly lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn alters the material's absorption and emission properties. kuleuven.be These modifications are critical for designing materials with specific energy gaps for targeted optoelectronic applications. nih.gov
Dithienophospholes (DTPs), which feature a phosphole ring fused with two thiophene (B33073) rings, are particularly promising for electro-optical applications. When synthesized from precursors like (2-Bromophenyl)dichlorophosphane, these DTPs can be converted to their oxide forms (DTPOs). These DTPO derivatives have been successfully employed as high-performance, metal-free photoinitiators for 3D printing and laser writing applications. researchgate.netacs.org
In this context, DTPs act as photoredox catalysts. Upon exposure to near-UV or visible light (e.g., a 405 nm LED), they can initiate both free radical polymerization of acrylates and cationic polymerization of epoxides. researchgate.net Research has shown that these systems exhibit outstanding polymerization-initiating capabilities, achieving high conversion of the reactive monomers. researchgate.net This efficiency allows for the rapid, single-layer fabrication of complex 3D objects up to several millimeters in size, a significant improvement over older photoinitiating systems. researchgate.netacs.org The mechanism involves the DTP absorbing light and entering an excited state, from which it can interact with other molecules (like an iodonium (B1229267) salt) to generate the reactive species that start the polymerization chain reaction. researchgate.net
Non-Linear Optical (NLO) Properties of Phosphorus-Containing Chromophores
Non-linear optical (NLO) materials are essential for technologies like optical data storage, telecommunications, and laser technology. novapublishers.com The NLO response of a material is dictated by its molecular structure, particularly the presence of donor-π-acceptor (D-π-A) motifs that facilitate intramolecular charge transfer. Organophosphorus compounds derived from (2-Bromophenyl)dichlorophosphane can be designed as potent NLO chromophores.
In these chromophores, the phosphorus center can be part of the π-conjugated bridge or act as an acceptor group, especially in its oxidized, phosphine (B1218219) oxide form. researchgate.net The incorporation of a phosphorus atom allows for the creation of chromophores with large first hyperpolarizability (β) values, a key metric for second-order NLO activity. For example, donor-functionalized organoimido-polyoxometalates, which feature a P=N bond, have demonstrated exceptionally high β values. researchgate.net Theoretical and experimental studies show that the electronic properties and, consequently, the NLO response can be tuned by modifying the substituents on the phosphorus-containing framework. researchgate.netkneopen.com
Table 1: Representative Non-Linear Optical Properties of Organophosphorus Chromophores
| Chromophore Type | π-Bridge | Acceptor Group | β₀ (10⁻³⁰ esu) |
|---|---|---|---|
| Organoimido-POM | Phenyl | Imido-POM | 133 |
| Stilbene Derivative | Ethylene | Nitro | 25 |
This table presents representative data to illustrate the NLO properties of phosphorus-containing systems compared to traditional organic chromophores. Data sourced from researchgate.net.
Development of Fluorescent Phosphorus-Containing Compounds for Advanced Materials
Fluorescent materials are critical for applications in sensing, bioimaging, and displays. Phosphole-based compounds, synthesized using (2-Bromophenyl)dichlorophosphane, provide a versatile platform for creating advanced fluorescent materials. nih.govnih.gov The fluorescence properties of these compounds can be precisely controlled through chemical modifications at the phosphorus center. nih.gov
For instance, trivalent phospholes can be readily oxidized to phosphole oxides, converted to phospholium salts, or coordinated to a Lewis acid like borane. nih.gov Each of these transformations significantly impacts the electronic structure and, therefore, the fluorescence emission wavelength and quantum yield (Φ). Benzophospholo[3,2-b]indole derivatives, for example, show strong photoluminescence, with the phosphine oxide exhibiting blue fluorescence with a high quantum yield of 75%. nih.gov Similarly, copper complexes of 2,5-di(2-quinolyl)-1-phenylphosphole show fluorescence with quantum yields that can be modulated by the halide ligand attached to the copper center. chemrxiv.org
Table 2: Photophysical Properties of Representative Phosphole Derivatives
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Benzophospholo[3,2-b]indole (Oxide) | 299-307 | 450 | 0.75 |
| Benzophospholo[3,2-b]indole (Borane Complex) | 299-307 | 496 | 0.67 |
| 2,5-di(2-quinolyl)-1-phenylphosphole | 390 | 490 | 0.11 |
| [CuCl(phosphole)₂] Complex | 390 | 460 | 0.04 |
| [CuI(phosphole)₂] Complex | 390 | 583 | 0.07 |
This table showcases the tunable fluorescence of phosphole derivatives through chemical modification. Data sourced from nih.govchemrxiv.org.
Elucidation of Structure-Property Relationships in Advanced Materials
A deep understanding of the relationship between molecular structure and material properties is fundamental to designing new functional materials. For organophosphorus compounds derived from (2-Bromophenyl)dichlorophosphane, systematic studies have clarified how specific structural changes influence their electronic and optical characteristics. kuleuven.benih.gov
Quantum chemical studies have investigated the effects of various modifications on phosphole-containing π-conjugated systems. kuleuven.beacs.org Key findings include:
Substituent Effects: Changing the aryl groups attached to the phosphole ring (e.g., from phenyl to thienyl) alters the HOMO and LUMO energy levels. Thienyl substituents, for instance, tend to raise the HOMO energy more than pyridyl substituents, leading to a smaller energy gap and a red-shift in absorption. kuleuven.be
Oxidation State of Phosphorus: Oxidizing the trivalent phosphorus atom (σ³-P) to a tetracoordinate phosphine oxide or sulfide (B99878) (σ⁴-P) stabilizes both the HOMO and LUMO, leading to significant changes in the material's electrochemical and optical properties. kuleuven.be
These established relationships provide a predictive framework, guiding the rational design of new phosphorus-containing materials with properties tailored for specific applications in organic electronics and photonics. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| (2-Bromophenyl)dichlorophosphane |
| 1,4-dilithiated 1,3-butadiene |
| 2,5-di(2-quinolyl)-1-phenylphosphole |
| Benzophospholo[3,2-b]indole |
| Dithienophosphole |
| Dithienophosphole oxide |
| Acrylate |
| Epoxide |
| Iodonium salt |
Computational and Theoretical Studies on 2 Bromophenyl Dichlorophosphane and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for studying the properties of organophosphorus compounds. DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of investigations on molecules derived from (2-bromophenyl)dichlorophosphane. nih.govbohrium.com
DFT calculations are frequently employed to elucidate the complex mechanisms of reactions involving phosphine (B1218219) ligands, which are commonly derived from precursors like (2-bromophenyl)dichlorophosphane. These studies provide a step-by-step understanding of catalytic cycles, including key processes like oxidative addition and reductive elimination, which are fundamental to many cross-coupling reactions. researchgate.netnumberanalytics.comtcichemicals.com
For instance, in palladium-catalyzed reactions, the electronic and steric properties of the phosphine ligand, which can be modeled using DFT, are known to significantly influence the reaction outcome. researchgate.netcfmot.de Computational studies on conformationally flexible ligands have shown that ligand-substrate interactions in different elementary steps can be controlled to enhance both reactivity and enantioselectivity. researchgate.net Mechanistic studies often involve locating transition states and calculating activation barriers, providing a quantitative picture of the reaction pathway. The catalytic cycles for metal-phosphine complexes typically involve oxidative addition, migratory insertion, and reductive elimination, all of which can be modeled to understand the role of the ligand. numberanalytics.com The development of P-chiral phosphine ligands, often synthesized via phosphine-borane intermediates, has been guided by mechanistic studies to achieve high enantioselectivity in asymmetric catalysis. nih.gov
The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. sapub.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netmdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity and polarizability. mdpi.combiomedres.us
For phosphine ligands derived from (2-bromophenyl)dichlorophosphane, DFT calculations can predict how substituents on the phenyl ring and the groups replacing the chloro atoms affect the HOMO and LUMO energy levels. mdpi.comnih.gov Phosphines act as σ-donors through their lone pair and as π-acceptors via their P-C σ* anti-bonding orbitals. wikipedia.orglibretexts.orgyoutube.com Electron-withdrawing groups, such as the bromo-substituent, generally lower the energy of the frontier orbitals and can enhance the π-acceptor character of the phosphine. libretexts.org This tunability is critical for tailoring the performance of metal-phosphine complexes in catalysis. fiveable.me
| Property | Description | Significance for (2-Bromophenyl)dichlorophosphane Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to ionization potential. mdpi.com | Indicates the electron-donating capability of the phosphine ligand. A higher HOMO energy suggests stronger σ-donation to a metal center. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity. mdpi.com | Reflects the electron-accepting ability (π-acidity) of the ligand. A lower LUMO energy points to stronger π-backbonding from the metal. libretexts.org |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap generally implies higher chemical reactivity and polarizability. mdpi.combiomedres.us It is a key indicator of the ligand's stability and electronic character. |
This table provides a generalized overview of HOMO-LUMO concepts as they apply to phosphine ligands.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of phosphine ligands are critical to their function, especially in asymmetric catalysis where precise control of the steric environment around a metal center is required. Conformational analysis of phosphine derivatives can be performed using computational methods to predict the most stable arrangements (conformers) and the energy barriers between them. rsc.org
For arylphosphine ligands, such as those derived from (2-bromophenyl)dichlorophosphane, the rotation of the phenyl groups around the P-C bonds is a key conformational feature. Studies on triphenylphosphine (B44618) complexes have introduced the concept of "nadir energy planes" to develop models that reliably predict the propeller-like configuration of the ligand when coordinated to a metal center. materials-science.inforsc.org These models consider the balance between inter-ring and ring-ligand non-bonded interactions to determine the minimum energy conformation. rsc.org
Molecular dynamics (MD) simulations can provide further insight by modeling the movement of atoms over time. For derivatives of (2-bromophenyl)dichlorophosphane that are incorporated into larger systems, such as potential drug molecules, MD simulations can be used to study their interactions and conformational changes within a biological environment, like a protein binding site. nih.govresearchgate.net
Prediction and Interpretation of Spectroscopic Data (NMR, UV-Vis)
Computational methods are powerful tools for predicting and helping to interpret experimental spectroscopic data.
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. bohrium.com For derivatives of (2-bromophenyl)dichlorophosphane, theoretical calculations of ¹H, ¹³C, and ³¹P NMR spectra can aid in structure verification and assignment of experimental signals. For more complex systems, such as paramagnetic transition-metal complexes, DFT methods can predict chemical shifts by calculating Fermi contact and pseudocontact terms, which is crucial for assigning spectra that are often difficult to interpret experimentally. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. bohrium.com These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental spectrum. researchgate.net For phosphine-metal complexes, TD-DFT can identify the nature of electronic transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which are critical to understanding their photochemical properties. nih.gov Studies on various phosphine derivatives have shown that TD-DFT can predict absorption wavelengths that expand into the visible region, enabling the design of photosensitive ligands. nih.govnih.gov
Computational Approaches to Ligand Design and Screening (e.g., Ligand Knowledge Bases)
The vast number of possible phosphine ligands makes experimental screening a time-consuming and expensive process. Computational approaches offer a systematic way to navigate this chemical space and identify promising candidates for specific applications. acs.orgsigmaaldrich.com
A prominent strategy is the development of Ligand Knowledge Bases (LKBs). researchgate.netnih.gov LKBs are databases containing a large number of phosphine ligands, each characterized by a set of computationally derived descriptors that quantify their steric and electronic properties. acs.orgresearchgate.net These descriptors are calculated using a standardized DFT approach. nih.gov By applying statistical methods like Principal Component Analysis (PCA) to these descriptors, a "map" of the ligand space can be created, visualizing relationships between different ligands and identifying clusters of similar properties. nih.govresearchgate.net These knowledge bases can be used to build predictive models for catalytic performance. nih.govacs.org
Other computational screening tools include the Metal Phosphine-ligand Catalyst Database (MPCD), which uses machine-learning potentials to rapidly calculate metal-ligand interaction strengths for thousands of complexes, and predictive tools like the Phosphine Predictor, which use data from a small experimental screen to suggest optimal ligands from a larger virtual library. sigmaaldrich.comrsc.org
| Screening Approach | Description | Application to (2-Bromophenyl)dichlorophosphane Derivatives |
| Ligand Knowledge Bases (LKB) | Databases of ligands characterized by DFT-calculated steric and electronic descriptors. researchgate.netnih.govacs.org | A derivative could be computationally characterized and placed on a "ligand map" to compare its properties to hundreds of known ligands. researchgate.net |
| Phosphine Predictor | A digital tool that uses yields from a small set of screening ligands to recommend an optimal ligand from a large commercial library. sigmaaldrich.com | If a derivative were commercially available, its potential could be evaluated for a specific cross-coupling reaction. |
| Metal Phosphine-ligand Catalyst Database (MPCD) | A database of M-L interaction strength metrics calculated using fast, machine-learning-based potentials. rsc.org | Could be used to rapidly assess the binding strength of a derivative to various metals, aiding in catalyst design. rsc.org |
In Silico Studies of Molecular Interactions and Binding Affinities (e.g., Molecular Docking for derived compounds)
When derivatives of (2-bromophenyl)dichlorophosphane are incorporated into biologically active molecules, in silico methods like molecular docking can be used to predict how they interact with protein targets. nih.gov Molecular docking algorithms place a ligand into the binding site of a receptor and score the potential poses based on intermolecular interactions like hydrogen bonds and van der Waals forces. nih.govresearchgate.net
This approach is valuable in drug discovery. For example, studies on phosphinogold(I) complexes, which can be synthesized from phosphine precursors, have used molecular docking to investigate their binding to various anticancer protein targets. nih.gov The reliability of the docking protocol is typically validated by "redocking" a known ligand into its protein structure and ensuring the computational model can reproduce the experimental binding pose. nih.gov Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a more quantitative estimate of the ligand's affinity for the target. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing (2-bromophenyl)dichlorophosphane, and what analytical techniques validate its purity?
The synthesis of (2-bromophenyl)dichlorophosphane typically involves the reaction of 2-bromophenyllithium with phosphorus trichloride (PCl₃) under inert conditions. Evidence from analogous phosphane syntheses (e.g., diethylphosphine derivatives) suggests using low-temperature (-78°C) lithiation followed by controlled addition of PCl₃ in anhydrous tetrahydrofuran (THF) . Purification via vacuum distillation or recrystallization in hexane is critical to isolate the product. Validation requires ¹H, ³¹P NMR (δ ~0–10 ppm for P-Cl environments), mass spectrometry (expected molecular ion at m/z 257 [M⁺]), and elemental analysis (C, H, Br, Cl, P). Contaminants like unreacted PCl₃ or bromophenyl byproducts must be excluded .
Q. How can researchers mitigate hydrolysis risks during handling of (2-bromophenyl)dichlorophosphane?
This compound is highly moisture-sensitive due to the P-Cl bonds. Methodological precautions include:
- Schlenk-line techniques under nitrogen/argon atmospheres.
- Use of anhydrous solvents (e.g., THF, toluene) pre-dried over molecular sieves.
- Quenching residual reactivity with dry triethylamine (Et₃N) or 2,6-lutidine to stabilize intermediates .
Hydrolysis products (e.g., phosphinic acids) can be identified via FT-IR (broad O-H stretches at 2500–3500 cm⁻¹) and ³¹P NMR (shift to δ ~20–30 ppm for P=O species) .
Advanced Research Questions
Q. How does (2-bromophenyl)dichlorophosphane function as a ligand precursor in transition-metal catalysis?
The bromine substituent and electron-deficient phosphorus center enable ligand derivatization for catalytic systems. For example:
- Cross-coupling reactions : React with Grignard reagents (e.g., RMgX) to form bulky phosphine ligands for Pd or Rh catalysts, enhancing steric and electronic tuning .
- Metal coordination : The P(III) center binds to metals like Pd(0) or Ni(II), with the bromophenyl group acting as a directing moiety for C–Br activation. Ligand efficacy is assessed via X-ray crystallography (metal-ligand bond distances) and cyclic voltammetry (redox behavior) .
Controlled ligand-to-metal ratios (1:1 or 2:1) and solvent polarity (e.g., DMF vs. toluene) significantly impact catalytic activity .
Q. How can researchers resolve contradictions in reported reactivity of (2-bromophenyl)dichlorophosphane with nucleophiles?
Discrepancies arise from competing pathways:
- Phosphorus-centered vs. aryl-bromine reactivity : Strong nucleophiles (e.g., LiAlH₄) may reduce P-Cl bonds to P-H, while milder nucleophiles (e.g., amines) target C-Br substitution.
- Solvent effects : Polar aprotic solvents (DMF) favor C-Br activation, while nonpolar solvents (toluene) promote P-centered reactions .
To resolve contradictions: - Conduct kinetic studies (time-resolved ³¹P NMR) to track intermediate formation.
- Use isotopic labeling (e.g., D₂O quenching) to distinguish hydrolysis pathways .
Q. What strategies optimize the stability of (2-bromophenyl)dichlorophosphane-derived intermediates in multistep syntheses?
- In-situ generation : Avoid isolating reactive intermediates (e.g., phosphine-borane adducts) by proceeding directly to subsequent steps.
- Protective groups : Introduce temporary substituents (e.g., BH₃·THF adducts) to shield the phosphorus center during aryl functionalization .
- Low-temperature storage : Store intermediates at -20°C under inert gas to prevent decomposition. Stability is monitored via HPLC (retention time shifts) and TGA (thermal degradation profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
